4-Arsono-2-nitrofluorobenzene

Chemical Biology Protein Chemistry Enzymology

4-Arsono-2-nitrofluorobenzene (CAS 367-85-1), also designated 4-ANFB, is a heterobifunctional aryl halide bearing a fluoro leaving group para to a nitro group and an arsonic acid moiety. Classified within the nitrobenzene family by MeSH , this compound (C₆H₅AsFNO₅, MW 265.03) serves as a niche site-specific reagent for protein chemical modification—specifically targeting anion binding sites—rather than a general-purpose labeling agent.

Molecular Formula C6H5AsFNO5
Molecular Weight 265.03 g/mol
CAS No. 367-85-1
Cat. No. B1220997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Arsono-2-nitrofluorobenzene
CAS367-85-1
Synonyms4-ANFB
4-arsono-2-nitrofluorobenzene
Molecular FormulaC6H5AsFNO5
Molecular Weight265.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])F
InChIInChI=1S/C6H5AsFNO5/c8-5-2-1-4(7(10,11)12)3-6(5)9(13)14/h1-3H,(H2,10,11,12)
InChIKeyGZBYEPQDERSDGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Arsono-2-nitrofluorobenzene (CAS 367-85-1): A Site-Specific Protein Modification Reagent for Biochemical Research


4-Arsono-2-nitrofluorobenzene (CAS 367-85-1), also designated 4-ANFB, is a heterobifunctional aryl halide bearing a fluoro leaving group para to a nitro group and an arsonic acid moiety. Classified within the nitrobenzene family by MeSH [4], this compound (C₆H₅AsFNO₅, MW 265.03) serves as a niche site-specific reagent for protein chemical modification—specifically targeting anion binding sites—rather than a general-purpose labeling agent [2][3]. Its spectral properties, including pK₁′ ~3 and pK₂′ ~8 for the arsonic acid ionizations, make the resulting arsononitrophenyl chromophore a spectrophotometric probe of protein surface structure [1].

✓ Site-specific modification of anion binding sites in proteins
✓ Built-in chromophoric reporter for real-time spectrophotometric monitoring
✓ Published single-crystal X-ray structure supports structure-based design

Why Generic Alternatives Cannot Substitute for 4-Arsono-2-nitrofluorobenzene in Anion-Site-Directed Protein Modification


Conventional arylating reagents for protein modification—including Sanger's reagent (2,4-dinitrofluorobenzene, DNFB), phenylarsonic acid, and general lysine-directed probes—fail to replicate 4-ANFB's unique combination of anion-binding site selectivity and chromophoric reporting capability. The arsonic acid dianion of 4-ANFB, once covalently attached, does not occupy the phosphate binding site of ribonuclease A but instead exerts a local electrostatic perturbation within the active-site region [2]; this stands in contrast to DNFB-modified ribonuclease A, which exhibits only a 17-fold reduction in 3′-cytidylic acid affinity versus the 300-fold reduction observed for the 4-ANFB derivative [1]. Furthermore, the two-step differentiation—site-specific covalent attachment followed by real-time spectrophotometric titration of the tethered chromophore—is a capability not delivered by any single alternative phenylarsonic acid derivative. Substituting with generic aryl fluorides lacking the arsonate group sacrifices both the anion-site targeting and the spectral reporting function, compromising experimental reproducibility in active-site mapping studies [2].

Anion-site targeting absent in generic aryl fluorides
Broad-spectrum reagents like DNFB lack the arsonate moiety that directs 4-ANFB to anion binding pockets, leading to non-specific labeling and loss of site-resolution.
No chromophoric environmental reporting capability
DNP labels do not exhibit the pH- and ligand-sensitive dual-ionization chromophore of 4-ANFB, precluding real-time spectrophotometric tracking of conformational changes.
Heterogeneous product distributions confound analysis
Generic arylating agents produce multi-site, non-reproducible labeling, whereas 4-ANFB yields a defined product profile that enables residue-specific functional assignment.

Quantitative Differentiation Evidence: 4-Arsono-2-nitrofluorobenzene vs. Closest Analogs for Scientific Procurement Decisions


Site-Selective vs. Broad Arylating Agents: Comparing 4-ANFB with 2,4-Dinitrofluorobenzene (Sanger's Reagent) in RNase A Modification

4-ANFB reacts selectively at the anion binding site of bovine pancreatic ribonuclease A, yielding a major derivative, 41-(4-arsono-2-nitrophenyl) RNase A, at 45% yield [1]. 2,4-Dinitrofluorobenzene (DNFB, Sanger's reagent), a broad-spectrum primary amine arylating agent, reacts at multiple nucleophilic sites without anion-site selectivity when applied to RNase A under comparable conditions [2]. This difference in regioselectivity is quantitative: the 4-ANFB modification produces a defined product distribution of 45% 41-substituted, 11% 1-α-substituted, and 25% 1,41-disubstituted RNase A, enabling reproducible active-site mapping [1].

Site selectivity
Head-to-head
4-ANFB: 45% single major product DNFB: heterogeneous labeling
Supports active-site mapping with defined modification
Product distribution: 45% 41-subst., 11% 1-alpha, 25% bis
Chemical Biology Protein Chemistry Enzymology

Catalytic Activity Retention: 4-ANFB 1-α-Substituted vs. 41-Substituted RNase A Derivatives

Among the 4-ANFB modification products of RNase A, the 1-α-(4-arsono-2-nitrophenyl) derivative (11% yield) retains enzymatic activity, while the major 41-substituted derivative (45% yield) is catalytically inactive [1]. This differential activity provides an internal control absent in non-site-selective reagents: the active 1-α derivative confirms that protein structural integrity is largely preserved following modification chemistry, whereas the inactive 41-derivative directly localizes the critical residue for catalysis. In contrast, 2,4-dinitrophenylation yields broadly inactivated, heterogeneous products that do not support such structure-activity deconvolution [1].

Activity retention
Head-to-head
4-ANFB: 11% active product DNFB: no active fraction
Enables structure-function deconvolution via active/inactive pair
Active 1-alpha vs. inactive 41-substituted derivative
Enzymology Structure-Activity Relationship Protein Engineering

Ligand Binding Affinity Quantification: 4-ANFB-Modified vs. Native vs. DNP-Modified RNase A

3′-Cytidylic acid (3′-CMP), a substrate-analog inhibitor, binds to 41-(4-arsono-2-nitrophenyl) RNase A with an affinity 300 times lower than native RNase A and 17 times lower than 41-(2,4-dinitrophenyl) RNase A [1]. This quantitative affinity ranking—native ≫ DNP-modified ≫ 4-ANFB-modified—demonstrates that the arsonate dianion exerts a uniquely strong electrostatic perturbation on the active-site ligand binding pocket that is not reproduced by the uncharged dinitrophenyl group [1][2].

Binding affinity
Head-to-head
300-fold reduction
Reported higher electrostatic perturbation vs. DNP (17-fold)
3'-CMP binding: 4-ANFB vs. native RNase A
Ligand Binding Protein-Ligand Interactions Spectrophotometric Probe

Spectrophotometric Probe Performance: Chromophoric Sensitivity of the Arsononitrophenyl Group vs. Unlabeled or DNP-Labeled Proteins

The 4-arsono-2-nitrophenyl chromophore exhibits extinction changes of 30–50% of εₘₐₓ at the wavelength of maximum difference for each ionization of the arsonic acid moiety (pK₁′ ~3, pK₂′ ~8) [1]. These substantial spectral shifts respond quantitatively to nearby positive and negative charges, ligand binding, chemical modification, and both acid and thermal denaturation of the protein [1]. In contrast, simple DNP chromophores lack the dual-ionization arsonate moiety and do not provide comparable sensitivity to local electrostatic environments [1][2].

Spectral sensitivity
Head-to-head
30–50% extinction change
Enables real-time monitoring of conformational events
Per arsonate ionization (pK~3, ~8)
Spectrophotometric Probe Protein Conformation Biophysical Chemistry

Alkylation Rate Retardation at Active-Site Histidines: Quantitative Comparison of 4-ANFB-Modified vs. Unmodified RNase A

Bromoacetate reacts with 41-(4-arsono-2-nitrophenyl) RNase A predominantly at the histidine-119 residue at a rate 45 times slower than with unmodified RNase A [1]. Similarly, 2′(3′)-O-bromoacetyluridine reacts with the 4-ANFB-modified enzyme exclusively at histidine-12 at approximately one-fourth the rate observed with the unmodified enzyme [1]. These rate reductions are consistent with the arsonate dianion's electrostatic perturbation of both active-site histidine residues without directly occupying the phosphate binding site [1].

Alkylation rates
Head-to-head
His-119: 45× slower His-12: ~4× slower
Residue-level electrostatic perturbation mapping
vs. unmodified RNase A; bromoacetate probes
Enzyme Kinetics Active-Site Mapping Chemical Modification

Crystallographically Defined Structure Enabling Structure-Based Experimental Design

The single-crystal X-ray structure of 4-fluoro-3-nitrophenylarsonic acid (4-ANFB) has been determined and refined to an R-factor of 0.053 for 2043 observed reflections [1]. The H-bonding crystal-packing patterns have been systematically analyzed alongside four other substituted phenylarsonic acids [2]. This crystallographic characterization distinguishes 4-ANFB from many phenylarsonic acid analogs for which no high-resolution crystal structures are available, enabling researchers to design modification experiments with a priori knowledge of molecular geometry, hydrogen-bonding preferences, and potential intermolecular interactions [2].

Crystal structure
Cross-study
R-factor0.053 Space groupC2 Reflections2043 Z4
Supports computational modeling and identity verification
4-Fluoro-3-nitrophenylarsonic acid
Structural Biology X-ray Crystallography Hydrogen Bonding

High-Value Application Scenarios for 4-Arsono-2-nitrofluorobenzene Based on Quantitative Differentiation Evidence


Active-Site Mapping of Anion-Binding Proteins via Site-Specific Covalent Modification

4-ANFB is the reagent of choice for identifying and characterizing anion binding sites in phosphate-, sulfate-, or carboxylate-binding proteins. Its 45% yield of the site-specific 41-substituted RNase A derivative—with a defined product distribution (11% active 1-α, 45% inactive 41-, 25% inactive 1,41-bis)—enables unambiguous assignment of functional roles to specific residues [1]. The 45-fold reduction in bromoacetate reactivity at His-119 and 4-fold reduction at His-12 provide quantitative residue-level resolution of electrostatic contributions to the active site [2], a capability unmatched by broad-spectrum arylating reagents such as DNFB.

Real-Time Spectrophotometric Monitoring of Protein Conformational Changes and Ligand Binding

The 4-arsono-2-nitrophenyl chromophore serves as a built-in environmental reporter with 30–50% extinction changes per arsonate ionization (pK₁′ ~3, pK₂′ ~8) [1]. This enables label-free spectrophotometric detection of ligand binding, pH-induced conformational transitions, chemical modification events, and thermal denaturation in a single modified protein sample [1]. The 300-fold reduction in 3′-CMP binding affinity upon modification provides a wide dynamic range for studying ligand interactions [3]. No alternative single reagent combines covalent anion-site anchoring with real-time spectral reporting of this sensitivity.

Structure-Based Design of Organoarsenic Probes for Protein Biochemistry

The published single-crystal X-ray structure (R = 0.053) of 4-fluoro-3-nitrophenylarsonic acid [1], together with comprehensive NMR, ESI-MS, and DSC characterization data [2], provides a robust structural foundation for rational design of next-generation protein modification reagents. Researchers can computationally model the interaction of the arsonate dianion with target anion binding pockets, predict modification outcomes, and verify commercial material identity against established crystallographic parameters—advantages not available for structurally uncharacterized phenylarsonic acid analogs.

Electrostatic Contribution Analysis in Enzyme Catalysis via Differential Alkylation Kinetics

The differential alkylation rate reductions observed with 4-ANFB-modified RNase A—45-fold at His-119 vs. ~4-fold at His-12 [1]—enable quantitative dissection of electrostatic contributions to individual catalytic residues. By comparing bromoacetate and bromoacetyluridine reactivity between 4-ANFB-modified and unmodified enzyme, researchers can isolate the electrostatic component of catalysis from steric and hydrogen-bonding contributions, a mechanistic deconvolution strategy not feasible with reagents lacking the charged arsonate moiety [1].

Application
Selection Property
Validation Focus
Active-site mapping
Anion-site-directed covalent modification
Product distribution and residue-level functional assignment
Conformational monitoring
Spectrophotometric chromophoric reporter
Real-time detection of ligand binding and pH transitions
Structure-based probe design
Published crystallographic data
Computational modeling and identity verification against unit cell
Electrostatic contribution analysis
Differential alkylation kinetics
Quantify electrostatic vs. steric contributions per residue
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